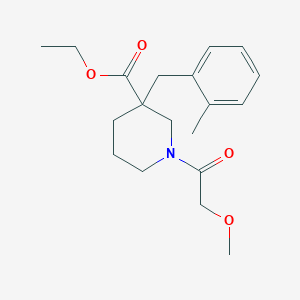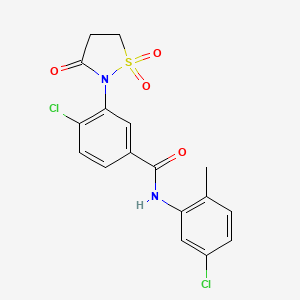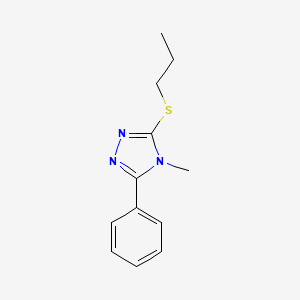![molecular formula C9H15N3O3S2 B4933429 N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4933429.png)
N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamide, commonly known as DETA-NONOate, is a nitric oxide (NO) donor compound that has been widely studied in the field of biomedical research. This compound is known for its ability to release NO, which has a variety of physiological and biochemical effects on the body.
作用機序
DETA-N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideN-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideate releases N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamide via a chemical reaction with water. The this compound then interacts with various target molecules in the body, including guanylate cyclase, which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger molecule that plays a critical role in many physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission.
Biochemical and Physiological Effects
DETA-N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideN-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideate has a variety of biochemical and physiological effects on the body. These effects include vasodilation, which can lead to decreased blood pressure, as well as anti-inflammatory effects, which can help reduce inflammation in the body. Additionally, DETA-N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideN-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideate has been shown to have anti-cancer effects, as it can induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
DETA-N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideN-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored, and it releases N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamide in a controlled manner. However, there are also some limitations to its use. DETA-N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideN-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideate can be difficult to handle due to its sensitivity to light and air, and it can also be toxic at high concentrations.
将来の方向性
There are many potential future directions for research on DETA-N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideN-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideate. One area of interest is the study of its effects on cardiovascular disease, as it has been shown to have vasodilatory effects and may be useful in treating hypertension and other cardiovascular conditions. Additionally, there is potential for DETA-N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideN-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideate to be used in the treatment of cancer, as it has been shown to have anti-cancer effects. Further research is also needed to better understand the mechanism of action of DETA-N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideN-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideate and its effects on various physiological processes.
Conclusion
DETA-N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideN-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideate is a nitric oxide donor compound that has been widely studied in the field of biomedical research. It has a variety of biochemical and physiological effects on the body, including vasodilation, anti-inflammatory effects, and anti-cancer effects. While there are some limitations to its use in lab experiments, there are many potential future directions for research on this compound, including the study of its effects on cardiovascular disease and cancer.
合成法
DETA-N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideN-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideate can be synthesized using a variety of methods. One common method involves the reaction of diethylamine with 2-bromoacetic acid to form N,N-diethylglycine. This compound is then reacted with thionyl chloride to form N,N-diethylglycinyl chloride. The resulting compound is then reacted with sodium azide to form N,N-diethylglycinyl azide. Finally, the azide is reacted with sulfur and sodium hydroxide to form DETA-N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideN-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideate.
科学的研究の応用
DETA-N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideN-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideate has been studied extensively in the field of biomedical research due to its ability to release N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamide. This compound is a signaling molecule that plays a critical role in a variety of physiological processes, including vasodilation, neurotransmission, and immune response. DETA-N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideN-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamideate has been used in a variety of research applications, including the study of cardiovascular disease, cancer, and inflammation.
特性
IUPAC Name |
N-[5-(diethylsulfamoyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3S2/c1-4-12(5-2)17(14,15)8-6-10-9(16-8)11-7(3)13/h6H,4-5H2,1-3H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQPTHBQNZCLFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CN=C(S1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(2-furyl)ethanone hydrochloride](/img/structure/B4933349.png)


![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B4933362.png)
![N-(4-ethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4933366.png)
![1-(4-biphenylyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrobromide](/img/structure/B4933369.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B4933389.png)

![3-methyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4933402.png)


![4-[6-(2-bromophenoxy)hexyl]morpholine](/img/structure/B4933432.png)
![N-benzyl-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4933441.png)
